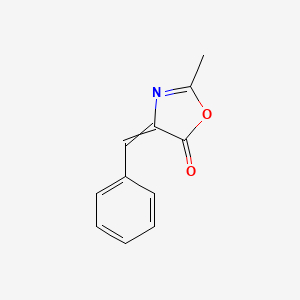
4-benzylidene-2-methyl-4H-oxazol-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-benzylidene-2-methyl-4H-oxazol-5-one is a heterocyclic compound that belongs to the oxazolone family This compound is characterized by its unique structure, which includes a five-membered ring containing both oxygen and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-benzylidene-2-methyl-4H-oxazol-5-one typically involves the condensation of an appropriate aldehyde with an amino acid derivative. One common method is the reaction of benzaldehyde with N-acetylglycine under acidic conditions to form the desired oxazolone. The reaction is usually carried out in a solvent such as ethanol or acetic acid, and the mixture is heated to facilitate the condensation process.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often utilizing continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: 4-benzylidene-2-methyl-4H-oxazol-5-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolone derivatives.
Reduction: Reduction reactions can convert the oxazolone ring into more saturated heterocycles.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the oxazolone ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions, including acidic or basic environments.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolone derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a wide range of substituted oxazolones.
Scientific Research Applications
4-benzylidene-2-methyl-4H-oxazol-5-one has found applications in several scientific research areas:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex heterocyclic compounds.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is utilized in the production of specialty chemicals and materials, including polymers and dyes.
Mechanism of Action
The mechanism of action of 4-benzylidene-2-methyl-4H-oxazol-5-one involves its interaction with various molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the inhibition of specific enzymes or the modulation of signaling pathways, contributing to its observed biological effects.
Comparison with Similar Compounds
- 4-Methyl-5-phenyl-2-oxazolone
- 2-Phenyl-4-methylene-5-oxazolone
- 4-Phenyl-2-methyl-5-oxazolone
Comparison: Compared to these similar compounds, 4-benzylidene-2-methyl-4H-oxazol-5-one is unique due to its specific substitution pattern, which influences its reactivity and potential applications. The presence of the phenylmethylene group at the 4-position and the methyl group at the 2-position imparts distinct chemical properties, making it a valuable compound for various research and industrial purposes.
Properties
Molecular Formula |
C11H9NO2 |
|---|---|
Molecular Weight |
187.19 g/mol |
IUPAC Name |
4-benzylidene-2-methyl-1,3-oxazol-5-one |
InChI |
InChI=1S/C11H9NO2/c1-8-12-10(11(13)14-8)7-9-5-3-2-4-6-9/h2-7H,1H3 |
InChI Key |
BWQBTJRPSDVWIR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CC2=CC=CC=C2)C(=O)O1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


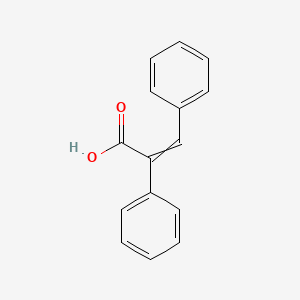
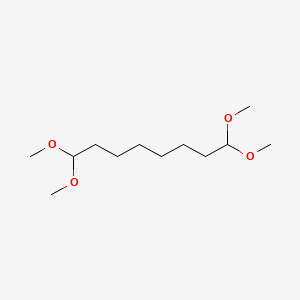

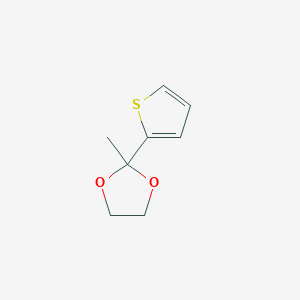
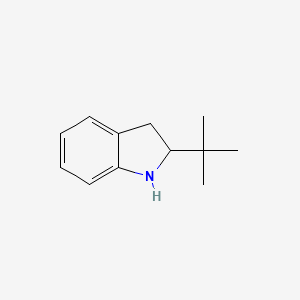
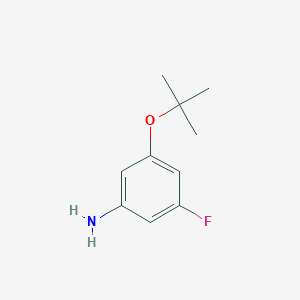


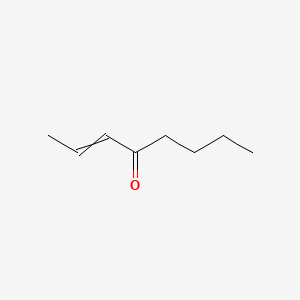
![2-Phenyl-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B8813785.png)
![Ethyl 7-hydroxyimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B8813788.png)

![6-Chloro-2-(methylthio)-1H-benzo[D]imidazole](/img/structure/B8813807.png)

